L-lyxose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

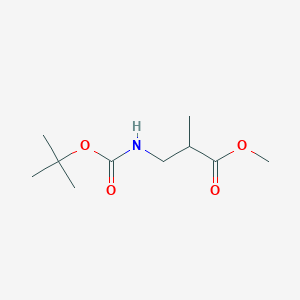

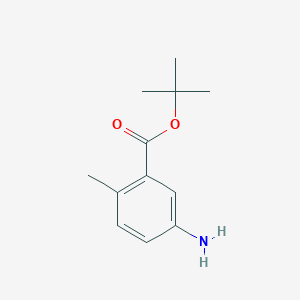

L-lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose . The name “lyxose” comes from reversing the prefix “xyl” in "xylose" . It occurs only rarely in nature, for example, as a component of bacterial glycolipids .

Synthesis Analysis

A critical step in the synthesis of the rare sugars, this compound and L-ribose, from the corresponding D-sugars is the oxidation to the lactone . Instead of conventional oxidizing agents like bromine or pyridinium dichromate, it was found that a heterogeneous catalyst, Pd–Bi/C, could be used for the direct oxidation with molecular oxygen . The overall yields of the five-step procedure to L-ribose and this compound were 47% and 50%, respectively .

Molecular Structure Analysis

The molecular formula of this compound is C5H10O5 . Its average mass is 150.130 Da and its monoisotopic mass is 150.052826 Da .

Chemical Reactions Analysis

The biotransformation from xylitol to this compound by xylitol 4-dehydrogenase has been studied intensively . This enzyme catalyzes the conversion of L-arabinitol to L-xylulose .

Physical and Chemical Properties Analysis

This compound is a white solid . It is hygroscopic and soluble in water . Its density is 1.545 g cm−3 and it has a melting point of 108 °C .

Applications De Recherche Scientifique

L-lyxose, a type of rare sugar, has significant roles and potential applications in various fields. L-ribose isomerase (L-RI), an enzyme discovered in 1996, has a unique structure and is crucial for the production of l-ribose and l-ribulose. These rare sugars are expensive and utilized as precursors for manufacturing various other rare sugars and l-nucleoside analogues. The bioconversion approach, using enzymatic methods, has emerged as an excellent alternative to complex chemical methods for producing these sugars. Recent studies have highlighted the potential of L-RIs obtained from different sources for the efficient production of l-ribose and l-ribulose. The immobilization technique has been suggested to enhance the functionality and properties of L-RIs (Mahmood, Iqbal, Zhang, & Mu, 2021).

Mécanisme D'action

Orientations Futures

L-lyxose shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose . It can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs . Therefore, the study of this compound, its occurrence in certain metabolic pathways, its bioproduction, and application potential is of great interest .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-lyxose involves the conversion of D-xylose to L-lyxose through a series of chemical reactions.", "Starting Materials": [ "D-xylose", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "D-xylose is first converted to D-xylitol using sodium borohydride as a reducing agent in the presence of sodium hydroxide.", "D-xylitol is then oxidized to D-xylulose using nitric acid.", "D-xylulose is then epimerized to L-lyxose using hydrochloric acid.", "The L-lyxose is then acetylated using acetic anhydride and pyridine to form the final product, acetylated L-lyxose." ] } | |

Numéro CAS |

34436-17-4 |

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m0/s1 |

Clé InChI |

HMFHBZSHGGEWLO-AEQNFAKKSA-N |

SMILES isomérique |

C([C@H]1[C@H]([C@H](C(O1)O)O)O)O |

SMILES |

C(C(C(C(C=O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(O1)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate](/img/structure/B7809757.png)

![N-[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B7809763.png)

![(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid](/img/structure/B7809773.png)